N-(4-acetylphenyl)-5-bromo-2-methoxybenzamide
Description
N-(4-acetylphenyl)-5-bromo-2-methoxybenzamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a bromine atom, and a methoxy group on a benzamide structure
Properties
IUPAC Name |
N-(4-acetylphenyl)-5-bromo-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-10(19)11-3-6-13(7-4-11)18-16(20)14-9-12(17)5-8-15(14)21-2/h3-9H,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQGEKIERBZBEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-5-bromo-2-methoxybenzamide typically involves the reaction of 4-acetylphenylamine with 5-bromo-2-methoxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-5-bromo-2-methoxybenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic
Biological Activity
N-(4-acetylphenyl)-5-bromo-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound can be represented by the following chemical structure:
- Molecular Formula : CHBrN\O
- Molecular Weight : 332.17 g/mol
This compound features a bromo substituent, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and potential interactions with biological targets.
Antiviral Activity
Research has indicated that compounds structurally related to this compound exhibit significant antiviral properties. For instance, a series of N-phenylbenzamide derivatives have demonstrated potent activity against Hepatitis C Virus (HCV) and Enterovirus 71 (EV71) with IC values ranging from 0.57 to 7.12 μmol/L . The biological activity of these compounds is often influenced by structural modifications, such as the introduction of lipophilic groups which enhance their interaction with viral targets.
Table 1: Antiviral Activity of Related Compounds
Anticancer Activity
In addition to antiviral properties, this compound has shown promising anticancer activity in various studies. Mannich bases derived from similar structures have been evaluated for their cytotoxic effects against human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung). These studies have reported enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .
Case Study: Cytotoxicity against Cancer Cell Lines
A study assessing the cytotoxic effects of Mannich bases against Jurkat cells revealed that certain derivatives exhibited IC values significantly lower than those of reference drugs, indicating their potential as effective anticancer agents .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antiviral Mechanism : The compound may inhibit viral replication by interfering with viral proteins or RNA synthesis.
- Cytotoxic Mechanism : The cytotoxic effects are likely mediated through apoptosis induction in cancer cells, as evidenced by Annexin V/Propidium Iodine staining assays that demonstrate early and late stages of apoptosis in treated cells .
Safety and Toxicity
While the therapeutic potential is significant, safety profiles must be considered. Preliminary toxicity assessments indicate that certain derivatives may exhibit cytotoxic effects at high concentrations; thus, further investigations into dose-response relationships are essential for establishing safe therapeutic windows .
Scientific Research Applications
Medicinal Chemistry
N-(4-acetylphenyl)-5-bromo-2-methoxybenzamide has been investigated for its potential therapeutic applications, particularly in the following areas:
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit the Wnt/Frizzled signaling pathway, which is crucial in cancer progression. Dysregulation of this pathway is linked to various cancers, including colorectal cancer. Compounds that target this pathway may reduce tumor growth and metastasis, making them promising candidates for cancer therapies .
- Enzyme Inhibition : This compound has shown potential as an inhibitor of enzymes like acetylcholinesterase and butyrylcholinesterase, which are important in neurodegenerative diseases. By inhibiting these enzymes, the compound may help in increasing the levels of neurotransmitters, thus providing therapeutic benefits for conditions such as Alzheimer's disease.
Biochemical Applications
The biochemical applications of this compound extend to:
- Modulation of Signaling Pathways : The compound's ability to modulate signaling pathways can be beneficial in research related to cellular processes and disease mechanisms. For instance, its role in inhibiting the Wnt/Frizzled pathway has implications for studying developmental biology and cancer biology .
- Potential as a Drug Candidate : Given its structural features, this compound may serve as a lead molecule for developing new drugs targeting specific diseases. Its unique functional groups can be modified to enhance efficacy and reduce toxicity.
Material Science
In material science, this compound can be utilized in:
- Synthesis of Novel Materials : The compound can act as a building block for synthesizing more complex materials with tailored properties. Its unique chemical structure allows for the development of polymers or coatings with specific characteristics suited for various industrial applications.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Study on Anticancer Properties : A recent study explored the effects of compounds targeting the Wnt signaling pathway. It was found that modifications to similar compounds significantly enhanced their anticancer activity, suggesting that this compound could be further developed for cancer treatment .
- Enzyme Inhibition Mechanism : Another research focused on the enzyme inhibition capabilities of related compounds showed promising results in increasing neurotransmitter levels, indicating that this compound could be effective against neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
